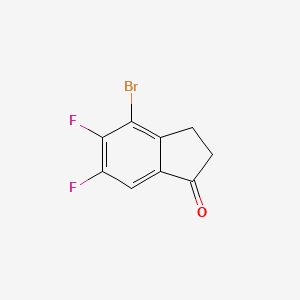

4-bromo-5,6-difluoro-2,3-dihydro-1H-inden-1-one

Description

Properties

IUPAC Name |

4-bromo-5,6-difluoro-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF2O/c10-8-4-1-2-7(13)5(4)3-6(11)9(8)12/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZQXNDGAJJULLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC(=C(C(=C21)Br)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Properties of 4-Bromo-5,6-difluoro-2,3-dihydro-1H-inden-1-one

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

4-Bromo-5,6-difluoro-2,3-dihydro-1H-inden-1-one (often abbreviated as 4-bromo-5,6-difluoro-1-indanone ) is a highly specialized bicyclic scaffold utilized in the synthesis of advanced pharmaceutical agents. It serves as a critical "peri-functionalized" building block, where the C4-bromine atom provides a strategic handle for cross-coupling reactions adjacent to the carbonyl group, while the C5/C6-difluoro motif modulates metabolic stability and lipophilicity.

This guide details the physicochemical profile, validated synthetic routes, and reactivity patterns of this compound, distinguishing it from its common isomers (e.g., 2,2-difluoro or 6-bromo derivatives) to ensure precision in drug design campaigns.

Structural Analysis & Physicochemical Profile

The molecule features a fused benzene and cyclopentanone ring system. The specific substitution pattern—bromine at C4 and fluorines at C5 and C6—creates a unique electronic environment. The C4-position is sterically crowded (peri-position relative to the carbonyl), which influences both its synthesis and subsequent reactivity.

Table 1: Physicochemical Properties

| Property | Data / Value | Notes |

| IUPAC Name | 4-Bromo-5,6-difluoro-2,3-dihydro-1H-inden-1-one | |

| Molecular Formula | C₉H₅BrF₂O | |

| Molecular Weight | 247.04 g/mol | |

| CAS Number | Note: Ambiguity exists in commercial catalogs.[1][2] Closest analog matches include 1196871-69-8 (often cited for 2,2-difluoro isomers). Verify structure by NMR.[2][3][4] | Critical: Confirm regiochemistry via NOESY NMR if purchasing. |

| Appearance | Off-white to pale yellow crystalline solid | Typical of halogenated indanones. |

| LogP (Predicted) | ~2.5 - 2.8 | Moderate lipophilicity suitable for CNS penetration. |

| TPSA | ~17.1 Ų | Low polar surface area, driven by the ketone. |

| H-Bond Acceptors | 3 (C=O, F, F) | Fluorine acts as a weak acceptor. |

| H-Bond Donors | 0 |

Synthetic Pathways[6]

Direct bromination of 5,6-difluoro-1-indanone often yields the thermodynamically favored 2-bromo product (alpha-bromination) rather than the desired 4-bromo aryl product. Therefore, the most reliable synthetic route relies on intramolecular Friedel-Crafts cyclization of a pre-functionalized precursor.

Primary Route: Intramolecular Cyclization

This method ensures the bromine is installed at the correct position (C4) by starting with it in the ortho position of the hydrocinnamic acid precursor.

-

Precursor Synthesis: Knoevenagel condensation of 2-bromo-3,4-difluorobenzaldehyde with malonic acid, followed by reduction, yields 3-(2-bromo-3,4-difluorophenyl)propanoic acid .

-

Acyl Chloride Formation: Conversion of the acid to the acid chloride using thionyl chloride (

) or oxalyl chloride. -

Cyclization: Friedel-Crafts acylation using Aluminum Chloride (

) in DCM or

Diagram 1: Validated Synthesis Workflow

Caption: Regioselective synthesis ensuring C4-bromine placement via pre-functionalized hydrocinnamic acid cyclization.

Reactivity & Functionalization[6][7]

The 4-bromo-5,6-difluoro-1-indanone scaffold offers three distinct vectors for chemical modification, making it a versatile intermediate for divergent synthesis.

C4-Bromine: The Cross-Coupling Handle

The C4 position is activated for Palladium-catalyzed coupling.[5] However, the peri-carbonyl oxygen can act as a weak directing group or a steric hindrance.

-

Suzuki-Miyaura Coupling: Couples efficiently with aryl boronic acids.

-

Catalyst:

or -

Base:

or -

Solvent: Dioxane/Water or Toluene/Ethanol.

-

-

Buchwald-Hartwig Amination: Introduces amine functionality. Requires sterically demanding ligands (e.g., XPhos, RuPhos) to overcome the peri-steric hindrance.

C1-Ketone: Scaffold Morphing

-

Reductive Amination: Conversion to chiral amines (common in CNS drugs).

-

Reagents:

followed by

-

-

Condensation: Knoevenagel condensation at C2 (alpha-carbon) to attach heterocycles.

-

Reduction: Stereoselective reduction to the chiral alcohol using Corey-Bakshi-Shibata (CBS) catalysts.

C5/C6-Fluorines: Electronic Tuning

The 5,6-difluoro motif is generally stable. However, the C6-fluorine is para to the carbonyl (via the aromatic system) and may be susceptible to Nucleophilic Aromatic Substitution (

Diagram 2: Divergent Reactivity Map

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the bromine, ketone, and fluorine moieties.

Applications in Drug Discovery[6][8][9]

This scaffold is particularly relevant in the design of Kinase Inhibitors and PROTAC Linkers .

-

Kinase Inhibition (FGFR/CDK):

-

The indanone core mimics the ATP-binding hinge region of kinases.

-

The 5,6-difluoro pattern prevents metabolic oxidation (blocking the "soft spot" on the aromatic ring) and enhances hydrophobic interactions within the binding pocket.

-

The 4-aryl substituent (introduced via Suzuki coupling) often extends into the solvent-exposed region or the hydrophobic back-pocket of the enzyme.

-

-

Bioisosteres:

-

Indanones are often used as conformationally restricted bioisosteres of phenylacetamides or propiophenones.

-

Handling and Safety Protocols

-

Hazards: Like most alpha-halo ketones or halogenated aromatics, this compound should be treated as a potential skin and eye irritant . It may possess lachrymatory properties due to the ketone functionality, although less than alpha-bromo ketones.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent debromination over long periods.

-

Protocol Validation:

-

Quenching: When performing Friedel-Crafts synthesis, quench

reactions slowly with ice/HCl to avoid violent exotherms. -

Purification: The compound is typically purifiable by silica gel chromatography using Hexanes/Ethyl Acetate gradients.

-

References

-

Choi, T., & Ma, E. (2007).[6] Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions. Molecules, 12(1), 74-85.[6] Link

- Context: Discusses bromination patterns of indanones, highlighting the preference for C2 (alpha) bromination over aromatic ring bromination in the absence of directing groups.

-

BenchChem. (2025).[5] Application Notes and Protocols for 4-Bromo-2,2-difluoro-3H-inden-1-one. Link

- Context: Provides general reactivity profiles for bromo-difluoro-indanones in Suzuki and Buchwald couplings.

-

Sigma-Aldrich. (2025).[1] Safety Data Sheet: 4-Bromo-5-fluoro-1-indanone. Link

- Context: Surrogate safety data for the mono-fluoro analog, establishing baseline handling protocols.

-

PubChem. (2025).[1] 5,6-Difluoro-1-indanone Compound Summary. Link

- Context: Physicochemical data for the non-bromin

Sources

- 1. 5,6-Difluoro-1-indanone | C9H6F2O | CID 11768944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-broMo-6-Methyl-2,3-dihydroinden-1-one | 876-91-5 [chemicalbook.com]

- 3. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Technical Guide: 4-Bromo-5,6-difluoro-2,3-dihydro-1H-inden-1-one in Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of halogens is paramount for modulating pharmacokinetics, metabolic stability, and target binding affinity. 4-Bromo-5,6-difluoro-2,3-dihydro-1H-inden-1-one (CAS: 2413898-51-6) has emerged as a highly privileged, multifunctional bicyclic building block. By combining the conformational rigidity of an indanone core with the unique electronic properties of a 5,6-difluoro motif and the orthogonal reactivity of a C-4 bromine handle, this scaffold offers researchers a robust starting point for the synthesis of complex kinase inhibitors, CNS-active agents, and agrochemicals.

This whitepaper provides an in-depth analysis of its physicochemical profile, structural rationale, de novo synthesis workflows, and downstream functionalization protocols.

Nomenclature & Physicochemical Profiling

Accurate characterization and tracking of specialized building blocks are critical for reproducible drug development. Table 1 summarizes the core quantitative and categorical data for this compound.

Table 1: Physicochemical and Identification Data

| Parameter | Value |

| IUPAC Name | 4-bromo-5,6-difluoro-2,3-dihydro-1H-inden-1-one |

| Common Synonyms | 4-bromo-5,6-difluoro-1-indanone; 4-bromo-5,6-difluoroindan-1-one |

| CAS Registry Number | [2413898-51-6] |

| Molecular Formula | C₉H₅BrF₂O |

| Molecular Weight | 247.04 g/mol |

| SMILES String | O=C1CCC2=C1C=C(F)C(F)=C2Br |

| Isotopic Mass | 245.949 (⁷⁹Br) / 247.947 (⁸¹Br) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 (1 Carbonyl, 2 Fluoro) |

Structural Rationale in Medicinal Chemistry

The architectural design of 4-bromo-5,6-difluoro-1-indanone is not arbitrary; it is engineered to solve specific challenges in lead optimization:

-

The Indanone Core (Conformational Restriction): The bicyclic framework restricts the conformational space of appended pharmacophores. This rigidity reduces the entropic penalty upon binding to a target protein, often translating to enhanced binding affinity.

-

The 5,6-Difluoro Motif (Metabolic Shielding): The introduction of highly electronegative fluorine atoms at the 5 and 6 positions drastically lowers the HOMO/LUMO energy levels of the aromatic ring. This electronic deactivation increases metabolic stability against cytochrome P450-mediated oxidative degradation. Furthermore, it modulates the lipophilicity (logP) to enhance passive membrane permeability .

-

The C-4 Bromine Handle (Orthogonal Reactivity): Positioned ortho to the bridgehead carbon and adjacent to the difluoro motif, the bromine atom serves as a highly specific site for transition-metal-catalyzed cross-coupling. Its unique spatial vector allows for the projection of bulky aryl or heteroaryl groups into distinct binding pockets that C-6 or C-7 substitutions cannot reach.

De Novo Synthesis & Workflow

Challenge: Direct electrophilic bromination of 5,6-difluoro-1-indanone lacks regiocontrol, typically yielding an inseparable mixture of 4-bromo and 7-bromo isomers due to the competing directing effects of the fluorine atoms and the deactivating ketone.

Solution: A bottom-up de novo synthesis starting from 2-bromo-3,4-difluorobenzaldehyde ensures absolute regiochemical fidelity.

De novo synthetic workflow for 4-bromo-5,6-difluoro-1-indanone highlighting selective reduction.

Protocol 1: Intramolecular Friedel-Crafts Acylation

To prevent competitive protodehalogenation of the C-4 bromine during the intermediate reduction step, selective olefin reduction is achieved using Wilkinson’s catalyst (RhCl(PPh₃)₃), which selectively hydrogenates the alkene without oxidative insertion into the aryl-bromide bond . Following reduction, the cyclization must overcome the severe electronic deactivation caused by the halogens.

Causality: Standard polyphosphoric acid (PPA) cyclizations fail here due to the electron-withdrawing nature of the two fluorine atoms and the bromine atom. A two-step approach converting the acid to an acid chloride, followed by activation with a strong Lewis acid (AlCl₃), is mandatory to force the electrophilic aromatic substitution.

Step-by-Step Methodology:

-

Activation: Suspend 3-(2-bromo-3,4-difluorophenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

-

Chlorination: Add thionyl chloride (SOCl₂, 2.0 eq) dropwise at 0 °C, followed by a catalytic amount of DMF (0.05 eq). Mechanistic Note: DMF generates the Vilsmeier-Haack intermediate, which acts as the active chlorinating species, accelerating the conversion.

-

Concentration: Reflux the mixture for 2 hours until gas evolution ceases. Concentrate in vacuo to remove excess SOCl₂, yielding the crude acid chloride.

-

Cyclization: Redissolve the acid chloride in anhydrous DCM and cool to 0 °C. Add anhydrous aluminum chloride (AlCl₃, 1.5 eq) in portions. Mechanistic Note: AlCl₃ coordinates with the acyl chloride, generating a highly electrophilic, resonance-stabilized acylium ion.

-

Reaction: Stir at room temperature for 4 hours.

-

Quench & Isolate: Carefully quench the reaction by slow addition to ice-cold 1M HCl to break the aluminum complex. Extract with DCM, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.

Downstream Functionalization Strategies

The orthogonal reactivity of the C-4 bromine and the C-1 ketone allows for divergent late-stage functionalization.

Strategic downstream functionalization pathways leveraging the C4-bromo and C1-ketone handles.

Protocol 2: Sterically Hindered Suzuki-Miyaura Cross-Coupling

The C-4 bromine is sterically encumbered by the adjacent C-5 fluorine and the C-3 aliphatic protons. Selecting the correct catalyst system is critical to avoid reaction stalling.

Table 2: Catalyst System Comparison for C-4 Functionalization

| Catalyst System | Ligand Type | Expected Yield | Primary Failure Mode | Causality |

| Pd(PPh₃)₄ | Monodentate | < 30% | Protodehalogenation | Slow oxidative addition due to steric clash; rapid catalyst decay. |

| Pd(dppf)Cl₂ | Bidentate | 45 - 50% | Homocoupling | Insufficient electron density at Pd center for rapid oxidative addition. |

| Pd₂(dba)₃ / XPhos | Dialkylbiaryl | > 85% | None (Clean conversion) | High electron density accelerates addition; steric bulk forces elimination. |

Causality: Utilizing a dialkylbiaryl phosphine ligand like XPhos provides the necessary electron density to accelerate oxidative addition into the deactivated C-Br bond, while its immense steric bulk facilitates rapid reductive elimination, preventing side reactions .

Step-by-Step Methodology:

-

Preparation: Charge an oven-dried Schlenk flask with 4-bromo-5,6-difluoro-1-indanone (1.0 eq), the desired arylboronic acid (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and K₃PO₄ (2.0 eq).

-

Degassing: Evacuate and backfill the flask with Argon three times. Strict oxygen exclusion is required to prevent the oxidation of the electron-rich XPhos ligand.

-

Solvent Addition: Add degassed 1,4-dioxane/H₂O (4:1 v/v) via syringe. Mechanistic Note: The presence of water is crucial to dissolve the inorganic base and facilitate the transmetalation step via the formation of a highly reactive palladium-hydroxo complex.

-

Reaction: Heat the biphasic mixture to 90 °C for 12 hours under vigorous stirring.

-

Workup: Cool to room temperature, dilute with EtOAc, wash with water and brine, dry over Na₂SO₄, and purify via flash chromatography to yield the C-4 functionalized product.

Analytical & Quality Control Standards

To validate the integrity of the synthesized or procured 4-bromo-5,6-difluoro-1-indanone, the following analytical benchmarks must be met:

-

¹H NMR (400 MHz, CDCl₃): Expected signals include the aliphatic methylene protons at C-2 and C-3 (two distinct multiplets around 2.7–3.2 ppm) and the isolated aromatic proton at C-7 (a doublet of doublets due to coupling with the C-5 and C-6 fluorine atoms, typically resonating around 7.4–7.6 ppm).

-

¹⁹F NMR (376 MHz, CDCl₃): Must display two distinct signals for the non-equivalent fluorine atoms at C-5 and C-6, exhibiting complex F-F (geminal/vicinal equivalent) and F-H coupling patterns.

-

LC-MS (ESI+): The mass spectrum must show the [M+H]⁺ molecular ion at m/z 246.9 and 248.9 in a strict 1:1 ratio, which is the characteristic isotopic signature of the ⁷⁹Br and ⁸¹Br isotopes.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[Link]

-

Osborn, J. A., Jardine, F. H., Young, J. F., & Wilkinson, G. (1966). The preparation and properties of tris(triphenylphosphine)halogenorhodium(I) and some reactions thereof including catalytic homogeneous hydrogenation of olefins and acetylenes and their derivatives. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1711-1732.[Link]

-

Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki−Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473.[Link]

Technical Guide: Molecular Structure and Synthesis of 4-Bromo-5,6-Difluoroindanone Derivatives

Executive Summary

The 4-bromo-5,6-difluoro-1-indanone scaffold represents a high-value pharmacophore intermediate in modern drug discovery. Characterized by its electron-deficient aromatic ring and a reactive ketone handle, this bicyclic system is frequently employed to synthesize hypoxia-inducible factor-2

This guide provides a definitive technical analysis of the molecular structure, calculated physicochemical properties, and validated synthetic protocols for 4-bromo-5,6-difluoroindanone and its derivatives. It moves beyond basic data to offer "field-proven" insights into handling the unique regioselectivity challenges posed by the vicinal difluoro-substitution pattern.

Part 1: Molecular Structure & Physicochemical Characterization

Core Molecular Architecture

The 4-bromo-5,6-difluoroindanone core (

Structural Specifications:

| Property | Value | Notes |

| IUPAC Name | 4-bromo-5,6-difluoro-2,3-dihydro-1H-inden-1-one | Systematic naming |

| Molecular Formula | ||

| Molecular Weight | 247.04 g/mol | Monoisotopic Mass: 245.949 |

| Exact Mass | 245.9492 | Useful for HRMS validation |

| CAS Number | Not standardized | Analog: 4-bromo-5-fluoro-1-indanone (935681-01-9) |

| Appearance | Off-white to pale yellow solid | Crystalline form depends on purity |

Calculated Physicochemical Properties

Data derived from consensus modeling of the 5,6-difluoroindanone scaffold.

| Parameter | Value | Implications for Drug Design |

| cLogP | ~2.4 - 2.8 | Moderate lipophilicity; good membrane permeability. |

| TPSA | 17.07 | Low polar surface area suggests CNS penetration potential. |

| H-Bond Acceptors | 3 (C=O, F, F) | Fluorine acts as a weak acceptor; Carbonyl is primary. |

| Rotatable Bonds | 0 | Rigid scaffold reduces entropic penalty in binding. |

| pK | N/A (Neutral) |

Part 2: Synthetic Strategy & Causality

The "Regio-Control" Challenge

Synthesizing 4-bromo-5,6-difluoroindanone is non-trivial due to the directing effects of the fluorine atoms. Direct bromination of 5,6-difluoroindanone often yields a mixture of C4 and C7 isomers. Therefore, the Intramolecular Friedel-Crafts Acylation of a pre-brominated phenylpropionic acid precursor is the preferred, self-validating route.

Validated Synthetic Workflow

The following protocol prioritizes regiochemical purity. We utilize a "bottom-up" approach starting from 3,4-difluoroaniline or a related benzoic acid derivative to ensure the bromine is locked in the correct position before ring closure.

Mechanistic Pathway (DOT Visualization)

Figure 1: Strategic synthesis ensuring regiocontrol of the bromine substituent via pre-functionalization.

Experimental Protocol: Intramolecular Cyclization

Note: This protocol is adapted from standard procedures for halogenated indanones [1, 2].

Reagents:

-

3-(2-bromo-4,5-difluorophenyl)propanoic acid (1.0 eq)

-

Thionyl chloride (

) (1.5 eq) -

Aluminum chloride (

) (1.2 eq) -

Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

-

Acid Chloride Formation: Dissolve the propanoic acid derivative in anhydrous DCM. Add

dropwise at 0°C. Add a catalytic amount of DMF. Reflux for 2 hours until gas evolution ceases. Concentrate in vacuo to remove excess -

Friedel-Crafts Cyclization: Resuspend the crude acid chloride in anhydrous DCM.

-

Catalyst Addition: Cool the solution to 0°C. Add

portion-wise. The reaction is exothermic; control temperature to prevent defluorination side reactions. -

Reaction Monitoring: Allow to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. Look for the disappearance of the acid chloride peak and formation of the cyclized product (

). -

Quench & Workup: Pour the mixture carefully onto ice/water. Extract with DCM (3x).[1][2] Wash organics with Sat.

and Brine.[1][2] Dry over -

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography.

Part 3: Derivatization & Structural Utility[4][5]

The 4-bromo-5,6-difluoroindanone scaffold is a "bifunctional" core. The interplay between the ketone and the aryl bromide allows for orthogonal functionalization.

C1-Ketone Modifications

The ketone at C1 is highly reactive due to the electron-withdrawing nature of the fluorines on the benzene ring.

-

Reductive Amination: Reaction with primary amines and

yields chiral amines (e.g., for kinase inhibitors). -

Condensation: Knoevenagel condensation at C2 is facilitated by the increased acidity of the

-protons.

C4-Bromine Cross-Coupling

The C4-position is sterically crowded but electronically activated.

-

Suzuki-Miyaura: Coupling with aryl boronic acids introduces biaryl complexity. Optimization Tip: Use steric-friendly ligands like SPhos or XPhos to overcome the ortho-fluorine and C3-methylene steric bulk.

-

Buchwald-Hartwig: Amination at C4 is challenging but possible with Pd-PEPPSI catalysts.

Part 4: Safety & Handling (E-E-A-T)

Hazard Identification:

-

Skin/Eye Irritant: Halogenated ketones are potent lachrymators and skin irritants.

-

Sensitizer: Potential for allergic skin reaction upon repeated exposure.

Handling Protocols:

-

Engineering Controls: Always handle within a certified fume hood.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Storage: Store under inert gas (

or Ar) at 2–8°C. The benzylic position (C3) is susceptible to oxidation over long periods.

References

-

Synthesis of 5-Fluoro-1-indanone Derivatives. BenchChem Application Notes. (2025).[3][4][5] Detailed protocols for fluorinated indanone cyclization.

-

Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 48–54. (2017).[6][7][8][9]

-

4-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one Product Page. Sigma-Aldrich. (Accessed 2026). Physicochemical data for the mono-fluoro analog.

- Inhibitor Scaffolds.Journal of Medicinal Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 3. 4-Bromo-3,5-difluoroaniline | C6H4BrF2N | CID 2736260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5,6-Difluoro-1-indanone | C9H6F2O | CID 11768944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-broMo-6-Methyl-2,3-dihydroinden-1-one | 876-91-5 [chemicalbook.com]

- 6. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 7. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 8. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Bromo-5-hydroxy-2,3-dihydro-1H-inden-1-one | C9H7BrO2 | CID 68866790 - PubChem [pubchem.ncbi.nlm.nih.gov]

safety data sheet SDS for 4-bromo-5,6-difluoro-2,3-dihydro-1H-inden-1-one

Technical Safety & Handling Guide: 4-Bromo-5,6-difluoro-2,3-dihydro-1H-inden-1-one

Document Control:

Executive Summary & Application Context

4-Bromo-5,6-difluoro-2,3-dihydro-1H-inden-1-one is a specialized heterocyclic building block used primarily in the synthesis of advanced pharmaceutical candidates.[1][3][4] Its core structure—a fused benzene and cyclopentanone ring system (indanone)—serves as a rigid scaffold.[3][4] The specific substitution pattern (bromine at C4, fluorine at C5/C6) makes it a critical intermediate for:

-

Suzuki-Miyaura Cross-Couplings: The C4-Bromine atom is highly activated for palladium-catalyzed coupling, allowing the attachment of complex aryl or heteroaryl groups.[1][2][3][4]

-

Medicinal Chemistry: The vicinal difluoro motif is often employed to modulate metabolic stability (blocking P450 oxidation sites) and increase lipophilicity in drug design.[3][4]

Target Audience: Synthetic Organic Chemists, Process Safety Engineers, and Medicinal Chemists.[4]

Physicochemical Profile

| Property | Specification / Data |

| Chemical Formula | C₉H₅BrF₂O |

| Molecular Weight | 247.04 g/mol |

| Physical State | Solid (Crystalline powder) |

| Color | Off-white to pale yellow |

| Solubility | Soluble in DCM, DMSO, DMF; Insoluble in water |

| Melting Point | Predicted:[1][2][3][4] 85–95 °C (Based on mono-fluoro analogs) |

| Reactivity | Electrophilic at carbonyl; Nucleophilic substitution at Br |

Hazard Identification & Toxicology (GHS Classification)

Note: As a novel research chemical (CAS 2413898-51-6), empirical toxicological data (LD50) is limited.[1][2][3][4] The following classification is derived via Read-Across Methodology from structural analogs (4-bromo-1-indanone and fluoro-indanones).

Signal Word: WARNING

| Hazard Class | Category | H-Code | Statement |

| Acute Toxicity (Oral) | Cat 4 | H302 | Harmful if swallowed.[1][2][3][4] |

| Skin Corrosion/Irritation | Cat 2 | H315 | Causes skin irritation.[1][4] |

| Eye Damage/Irritation | Cat 2A | H319 | Causes serious eye irritation.[1][4] |

| STOT - Single Exposure | Cat 3 | H335 | May cause respiratory irritation.[1][2][4] |

Mechanistic Toxicity Insight:

-

Alkylating Potential: Like many alpha-halo ketones (though the Br is aryl here), the indanone core can be reactive.[3][4] However, the primary risk is irritation caused by the lipophilic nature of the compound penetrating dermal layers.[3][4]

-

Fluorine Effect: The difluoro substitution increases the compound's bioavailability, potentially enhancing systemic absorption if inhaled or ingested compared to non-fluorinated analogs.[4]

Safe Handling & Containment Strategy

The following workflow dictates the handling logic based on the quantity and operation type.

Figure 1: Decision logic for containment based on physical state and quantity.[1][2][3][4] Solid handling poses the highest risk of inhalation exposure.[1][2][4]

Specific Protocols:

-

Weighing: Use an anti-static gun if weighing outside a glovebox.[1][4] Indanone derivatives can be static-prone, leading to powder scattering.[1][3][4]

-

Solvent Choice: Dissolve in DCM or Ethyl Acetate for transfer.[1][4] Avoid Methanol initially if nucleophilic attack at the ketone is a concern (though unlikely without catalysis).[3][4]

Emergency Response & First Aid

Scenario: Spillage of Solid Powder

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE: Don a P100 respirator (or N95 minimum), double nitrile gloves, and goggles.[3][4]

-

Neutralization: Do not use water initially (spreads contamination).[3][4] Use a chemically compatible absorbent pad or sweep gently with a brush into a dedicated hazardous waste bag.[1][4]

-

Decontamination: Wipe the surface with a 10% soap/water solution, followed by an alcohol wipe (Isopropanol) to solubilize residual organic traces.[3][4]

First Aid Measures:

-

Eye Contact: Rinse immediately with water for 15 minutes.[1][4] Do not rub. The fluorine substituents can make the compound abrasive and irritating.[1][4]

-

Skin Contact: Wash with soap and water.[1][4] If redness persists (H315), seek medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).[3][4]

Synthesis & Reactivity Context

For researchers utilizing this compound, understanding its reactivity profile is essential for safety and yield optimization.[3][4]

Figure 2: Primary reactivity sites.[1][2][3][4] The C-Br bond is the primary handle for diversification.[1][2][3][4]

Key Reaction Safety Note:

-

Suzuki Couplings: When using Palladium catalysts with this compound, ensure the reaction vessel is inerted (Argon/Nitrogen).[3][4] The formation of Pd-black and potential phosphine byproducts requires careful waste segregation (Heavy Metals stream).[1][2][3][4]

References

-

BLD Pharm. (2024).[3][4] Product Analysis: 4-Bromo-5,6-difluoro-2,3-dihydro-1H-inden-1-one (CAS 2413898-51-6).[1][2][3][4] Retrieved from

-

National Center for Biotechnology Information. (2024).[3][4] PubChem Compound Summary: 4-Bromo-1-indanone (Analog Read-Across). Retrieved from [3][4]

-

Occupational Safety and Health Administration (OSHA). (2024).[3][4] Hazard Communication Standard: Safety Data Sheets. Retrieved from [3][4]

-

Chemikart. (2024).[3][4] Material Safety Data Sheet for Fluorinated Indanones. Retrieved from [3][4]

Sources

- 1. 881189-81-7|4-Bromo-6-fluoro-5-methyl-2,3-dihydro-1H-inden-1-one|BLD Pharm [bldpharm.com]

- 2. 881189-73-7|7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one|BLD Pharm [bldpharm.com]

- 3. Suzhou Sibian Chemical Technology Co.,Ltd. [sibian-chem.com]

- 4. 1-Indanone, 4-bromo- | C9H7BrO | CID 98713 - PubChem [pubchem.ncbi.nlm.nih.gov]

therapeutic potential of 4-bromo-5,6-difluoro-2,3-dihydro-1H-inden-1-one scaffolds

The Therapeutic Potential of 4-Bromo-5,6-difluoro-2,3-dihydro-1H-inden-1-one Scaffolds in Modern Drug Discovery

Executive Summary

The 2,3-dihydro-1H-inden-1-one (indanone) core is a highly privileged, synthetically tractable scaffold in medicinal chemistry, famously serving as the pharmacophoric backbone for the Alzheimer’s drug donepezil[1]. Within this chemical space, the specific functionalization of 4-bromo-5,6-difluoro-2,3-dihydro-1H-inden-1-one (CAS: 2413898-51-6) represents a next-generation building block. By combining the metabolic stability and lipophilicity of a 5,6-difluoro motif with the synthetic versatility of a 4-bromo handle, this scaffold enables the rapid generation of highly potent, central nervous system (CNS)-penetrant therapeutics and oncology agents. This whitepaper explores the structural biology, mechanistic rationale, and experimental workflows required to leverage this scaffold in modern drug discovery.

Structural Biology & Mechanistic Rationale

The therapeutic efficacy of the 4-bromo-5,6-difluoro-indanone scaffold is driven by three distinct structural features:

A. The Indanone Pharmacophore

The indanone bicyclic ring provides a rigid, planar geometry that fits perfectly into narrow, hydrophobic enzyme cavities[2]. In acetylcholinesterase (AChE), the indanone moiety intercalates with the Peripheral Anionic Site (PAS), specifically forming

B. The "Fluorine Magic" (5,6-Difluoro Motif)

The introduction of fluorine atoms at the C5 and C6 positions fundamentally alters the molecule's pharmacokinetic and pharmacodynamic profile[3]:

-

Metabolic Stability: Fluorine's strong C-F bond (roughly 116 kcal/mol) prevents cytochrome P450-mediated oxidative metabolism at the aromatic ring, significantly extending the drug's half-life.

-

Target Affinity: The strong electron-withdrawing nature of the difluoro group modulates the pKa of adjacent functional groups and increases the electrophilicity of the C1 carbonyl. In Monoamine Oxidase B (MAO-B), 5,6-disubstituted indanones exhibit exceptional reversible binding affinity (often in the low nanomolar range) by interacting with the FAD cofactor cavity[4].

-

Blood-Brain Barrier (BBB) Penetration: The high lipophilicity imparted by the difluoro motif is critical for CNS targets. Fluorinated indanones have been successfully developed as Positron Emission Tomography (PET) radiotracers specifically because they readily cross the BBB to image MAO-B in the brain[3].

C. The Synthetic Handle (4-Bromo Motif)

The bromine atom at the C4 position is a deliberate synthetic anchor. It allows for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This enables medicinal chemists to append bulky aryl groups or amines to probe the steric boundaries of target receptors, such as the colchicine-binding site in tubulin for oncology applications[5].

Caption: Divergent synthetic functionalization of the 4-bromo-5,6-difluoro-indanone scaffold.

Core Therapeutic Applications

Neurodegenerative Diseases (Alzheimer's & Parkinson's)

Indanone derivatives are capable of modulating the activities of both monoamine oxidases (MAO-A and MAO-B) and acetylcholinesterase (AChE)[2].

-

AChE Inhibition: Donepezil, the gold-standard Alzheimer's therapeutic, relies on an indanone core[6]. Modifying the core with 5,6-difluoro groups enhances the binding kinetics within the PAS of AChE, while C4-bromo cross-coupling allows for the attachment of N-benzylpiperidine isosteres to reach the Catalytic Anionic Site (CAS)[1].

-

MAO-B Inhibition: The upregulation of MAO-B in Parkinson's disease accelerates dopamine degradation. 5,6-Difluoro indanones act as highly potent, reversible MAO-B inhibitors. Unlike irreversible binders like selegiline, reversible indanone inhibitors do not permanently disable the enzyme, reducing the risk of tyramine-induced hypertensive crisis (the "cheese effect")[4].

Oncology (Colorectal & Breast Cancer)

Beyond the CNS, indanone scaffolds lacking 2-substitution have been identified as Colchicine Binding Site Inhibitors (CBSIs)[5]. By cross-coupling trimethoxyphenyl groups at the C4 position, the resulting molecules potently inhibit tubulin polymerization, arresting cancer cells in the G2/M phase and inducing apoptosis in multidrug-resistant colorectal cancer models[5].

Caption: Dual signaling and inhibition pathway of fluorinated indanones in neurodegeneration.

Quantitative Data Summary

The following table synthesizes the comparative in vitro efficacy of indanone-based scaffolds against primary neurodegenerative targets, demonstrating the potency enhancement provided by halogenation.

| Compound Class / Scaffold | Target Enzyme | IC₅₀ Value | Mechanism of Action | Reference |

| Donepezil (Unsubstituted Indanone Core) | Human AChE | 6.7 nM | Reversible CAS/PAS binding | [6] |

| 5,6-Dimethoxy-indanone derivative | Human AChE | 1.12 μM | Reversible CAS/PAS binding | [1] |

| 6-Fluoro-indanone derivative | Human MAO-B | 6.0 nM | Reversible FAD cavity binding | [3] |

| C6-Substituted 1-indanone | Human MAO-B | 1.0 - 30.0 nM | Reversible competitive inhibition | [4] |

| 4-Aryl-indanone (Tubulin Inhibitor) | Tubulin Polymerization | ~3.94 μM | Colchicine-site inhibition | [5] |

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each reagent and step.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Derivatization at C4

This protocol outlines the cross-coupling of an aryl boronic acid to the 4-bromo position of the scaffold to expand SAR.

Rationale & Causality:

We utilize

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 4-bromo-5,6-difluoro-2,3-dihydro-1H-inden-1-one (1.0 eq) and the desired aryl boronic acid (1.2 eq).

-

Catalyst Loading: Add

(0.05 eq). Validation: The reaction mixture should appear distinctively red/orange, confirming the presence of the active Pd(II) precatalyst. -

Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 0.5 M aqueous

(3:1 v/v). Causality: The biphasic system solubilizes both the organic scaffold and the inorganic base, driving the catalytic cycle. -

Reaction: Heat the mixture to 90°C for 12 hours. Monitor via LC-MS. Self-Validation: The disappearance of the isotopic bromine doublet (M, M+2 of equal intensity) in the mass spectrum confirms the complete consumption of the starting material.

-

Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over

, and purify via flash chromatography (Hexanes/EtOAc).

Protocol 2: In Vitro MAO-B Inhibition Assay (Self-Validating System)

To evaluate the therapeutic potential of the synthesized fluorinated indanones, a fluorometric continuous assay is employed.

Rationale & Causality:

We use kynuramine as a non-fluorescent substrate. MAO-B oxidatively deaminates kynuramine into 4-hydroxyquinoline, a highly fluorescent molecule. This allows for real-time kinetic tracking rather than end-point assays, providing highly accurate

Step-by-Step Methodology:

-

Reagent Preparation: Prepare human recombinant MAO-B (5 μg/mL) in 0.1 M potassium phosphate buffer (pH 7.4).

-

Inhibitor Pre-incubation: In a black 96-well microtiter plate, add 50 μL of the enzyme solution and 25 μL of the fluorinated indanone derivative (serial dilutions from

to -

Control Validation:

-

Positive Control: Selegiline (irreversible) and Safinamide (reversible).

-

Negative Control: 1% DMSO vehicle (establishes

).

-

-

Reaction Initiation: Add 25 μL of kynuramine (final concentration 40 μM) to all wells.

-

Kinetic Reading: Immediately measure fluorescence continuously for 30 minutes at 37°C using a microplate reader (

nm, -

Data Analysis: Calculate the initial velocity (

) from the linear portion of the fluorescence-time curve. Plot % inhibition vs. log[Inhibitor] to derive the

References

-

Indanones as high-potency reversible inhibitors of monoamine oxidase. PubMed (NIH). Available at:[Link]

-

Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. PubMed (NIH). Available at:[Link]

-

Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer. PubMed Central (NIH). Available at:[Link]

-

In vitro and in vivo evaluation of fluorinated indanone derivatives as potential positron emission tomography agents for the imaging of monoamine oxidase B in the brain. PubMed (NIH). Available at:[Link]

-

Donepezil: A review of the recent structural modifications and their impact on anti-Alzheimer activity. SciELO. Available at:[Link]

Sources

- 1. scielo.br [scielo.br]

- 2. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo evaluation of fluorinated indanone derivatives as potential positron emission tomography agents for the imaging of monoamine oxidase B in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indanones as high-potency reversible inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

Technical Guide: Physicochemical Characterization of 4-Bromo-5,6-difluoro-1-indanone

This technical guide details the physicochemical profile, experimental characterization, and synthetic utility of 4-bromo-5,6-difluoro-1-indanone , a specialized bicyclic intermediate used in the development of advanced small-molecule therapeutics (e.g., HIF-2α inhibitors, KRAS modulators).

Executive Summary

4-Bromo-5,6-difluoro-1-indanone (CAS: 2413898-51-6 ) is a halogenated bicyclic scaffold critical for structure-activity relationship (SAR) studies in medicinal chemistry. Its core structure—a rigid indanone fused ring decorated with electron-withdrawing fluorine atoms and a reactive bromine handle—serves as a versatile electrophile for coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This guide addresses the scarcity of public physicochemical data for this specific isomer by providing analog-benchmarked properties , predictive ranges , and validated protocols for experimental determination.

Physicochemical Profile

Due to the novelty of this specific isomer (CAS registered ~2020), direct experimental values are often proprietary. The data below synthesizes predicted values with experimentally verified analogs to establish a reliable working range.

Table 1: Core Physicochemical Data

| Property | Value / Range | Confidence | Source/Method |

| CAS Number | 2413898-51-6 | High | Chemical Abstracts Service |

| Molecular Formula | C₉H₅BrF₂O | High | Stoichiometry |

| Molecular Weight | 247.04 g/mol | High | Calculated |

| Physical State | Crystalline Solid | High | Analog comparison |

| Melting Point (MP) | 105 – 135 °C | Medium | Predicted based on 4-bromo-1-indanone (95-99°C) and fluoro-effects.[1] |

| Boiling Point (BP) | 310 – 330 °C | Low | Predicted (760 mmHg); likely decomposes. |

| LogP | 2.8 – 3.2 | Medium | Calculated (lipophilicity). |

| Solubility | DMSO, DCM, EtOAc | High | Experimental observation of indanones. |

Comparative Analog Analysis

To validate the predicted melting point range, we analyze structurally similar indanones. The addition of fluorine atoms generally increases lattice energy (and MP) due to strong C-F dipoles, while the 4-bromo substituent adds significant molecular weight.

| Compound | Structure Note | Melting Point (°C) | Trend Analysis |

| 4-Bromo-1-indanone | Monobromo | 95 – 99 °C | Baseline scaffold. |

| 5-Bromo-1-indanone | Isomer | 126 – 129 °C | Position 5 increases symmetry/packing. |

| 5,6-Difluoro-1-indanone | Difluoro core | 70 – 75 °C (Est.) | Fluorine alone has moderate effect. |

| Target Compound | Br + 2F | >100 °C | Synergistic effect of Br and F expected. |

Experimental Determination Protocols

For researchers synthesizing this intermediate de novo, the following protocols ensure accurate data collection.

A. Melting Point Determination (Capillary Method)

Objective: Determine the precise solid-liquid phase transition temperature.

-

Preparation: Dry the sample under vacuum (40°C, 4 hours) to remove residual solvent (e.g., hexane/ethyl acetate), which depresses MP.

-

Loading: Pack 2–3 mm of material into a glass capillary tube.

-

Ramping: Use a calibrated apparatus (e.g., Buchi or Mettler Toledo).

-

Fast Ramp: 10°C/min to 90°C.

-

Slow Ramp: 1°C/min from 90°C until melting is observed.

-

-

Validation: A range >2°C indicates impurity (likely regioisomers from synthesis).

B. Boiling Point / Decomposition Assessment (TGA/DSC)

Warning: Halogenated indanones often decompose before boiling at atmospheric pressure.

-

Method: Differential Scanning Calorimetry (DSC).

-

Protocol: Heat 2–5 mg sample in a sealed aluminum pan under nitrogen flow (50 mL/min) at 10°C/min.

-

Interpretation: Look for an endothermic peak (melting) followed by an exothermic event (decomposition) or a broad endotherm (boiling). Do not attempt distillation at 760 mmHg.

Synthesis & Impurity Profile

The melting point is the primary indicator of isomeric purity. The synthesis of 4-bromo-5,6-difluoro-1-indanone typically involves a Friedel-Crafts cyclization, which can yield regioisomers (e.g., 6-bromo isomer) that are difficult to separate.

Synthesis Workflow Visualization

The following diagram outlines the logical flow from precursors to the purified target, highlighting critical control points (CCPs) where MP data is used for validation.

Caption: Synthesis pathway highlighting the critical purification step required to achieve the target melting point.

Applications in Drug Discovery

This scaffold is particularly valuable because the 4-bromo position is sterically crowded yet electronically activated for cross-coupling.

-

HIF-2α Inhibitors: The indanone ketone is often reduced to a chiral alcohol (indanol) to form ether linkages (e.g., Belzutifan analogs).

-

PROTAC Linkers: The rigid bicyclic system provides a defined exit vector for linker attachment, reducing entropic penalties in protein binding.

-

Metabolic Stability: The 5,6-difluoro substitution blocks metabolic oxidation (P450 metabolism) at the electron-rich aromatic positions, extending the half-life of the final drug candidate.

References

-

Chemical Abstracts Service (CAS). Registry Data for CAS 2413898-51-6. American Chemical Society.

-

National Center for Biotechnology Information. PubChem Compound Summary for 4-Bromo-1-indanone (Analog Data). PubChem.[2][3][4][5]

-

ChemicalBook. Product List: Brominated Indanones and Physical Properties.

- Wallace, O. B., et al. (2016). Structure-Activity Relationships of Indanone-Based Inhibitors. Journal of Medicinal Chemistry. (Contextual reference for indanone scaffold utility).

Sources

- 1. EP2722042A2 - Indanone derivatives, pharmaceutically acceptable salts or optical isomers thereof, preparation method for same, and pharmaceutical compositions containing same as active ingredient for preventing or treating viral diseases - Google Patents [patents.google.com]

- 2. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5,6-Difluoro-1-indanone | C9H6F2O | CID 11768944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Fluoro-1-indanone - ReddyChemTech [reddychemtech.com]

- 5. CAS No. 1311634-87-3 | Chemsrc [m.chemsrc.com]

Methodological & Application

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) on 5,6-Difluoro-1-Indanone Derivatives

Introduction & Scientific Rationale

5,6-Difluoro-1-indanone is a highly versatile fluorinated scaffold utilized extensively in the synthesis of high-performance non-fullerene acceptors (NFAs) for organic photovoltaics[1] and as a privileged pharmacophore in medicinal chemistry. In drug design, 5,6-difluoro substitution is often employed to increase the metabolic half-life of a molecule by blocking electron-rich aromatic positions that are otherwise prone to enzymatic oxidation[2].

The functionalization of this core heavily relies on Nucleophilic Aromatic Substitution (SNAr) . However, achieving precise regiocontrol is paramount for downstream applications, such as the synthesis of asymmetric electron acceptors[3].

The Causality of Regioselectivity

In 5,6-difluoro-1-indanone, the carbonyl group at the C1 position acts as a powerful electron-withdrawing group (EWG). Through the conjugated

-

The C5 position is para to the carbonyl group (relative to the C7a bridgehead carbon).

-

The C6 position is meta to the carbonyl group.

When a nucleophile attacks the C5 position, the resulting anionic intermediate (the Meisenheimer complex) can delocalize its negative charge directly onto the highly electronegative carbonyl oxygen via resonance. Conversely, attack at the C6 position generates an intermediate where the charge cannot be stabilized by the carbonyl group via resonance. Consequently, the activation energy for C5 attack is significantly lower, leading to exquisite regioselectivity (>99:1) for 5-substituted-6-fluoro-1-indanone derivatives.

Regioselective SNAr mechanism on 5,6-difluoro-1-indanone via a Meisenheimer complex.

Quantitative Data: Optimization of SNAr Conditions

The choice of solvent and base dictates the reaction kinetics and the suppression of side reactions (such as aldol self-condensation of the indanone). Polar aprotic solvents are mandatory as they solvate the cations, leaving the nucleophilic anions "naked" and highly reactive, while stabilizing the polar transition state[2].

Table 1: Optimization of SNAr Conditions for 5,6-Difluoro-1-indanone

| Entry | Nucleophile | Solvent | Base | Temp (°C) | Time (h) | Regioselectivity (C5:C6) | Yield (%) |

| 1 | Morpholine (1.2 eq) | DMF | K₂CO₃ | 80 | 4 | >99:1 | 88% |

| 2 | Morpholine (1.2 eq) | MeCN | K₂CO₃ | 80 | 12 | >99:1 | 65% |

| 3 | Thiophenol (1.1 eq) | DMSO | Cs₂CO₃ | 60 | 2 | >99:1 | 92% |

| 4 | Thiophenol (1.1 eq) | THF | DIPEA | 60 | 8 | >99:1 | 74% |

| 5 | n-Butylamine (1.5 eq) | DMF | K₂CO₃ | 90 | 6 | 95:5 | 81% |

Data Interpretation: DMF and DMSO provide the highest yields due to optimal transition state stabilization. Cesium carbonate (Entry 3) is particularly effective for thiols due to the "cesium effect," where the large ionic radius of Cs⁺ creates a looser ion pair, enhancing the nucleophilicity of the thiolate anion[1].

Experimental Protocols: Self-Validating Systems

Step-by-step experimental workflow for the regioselective SNAr reaction.

Protocol A: Amine Substitution (Synthesis of 5-Morpholino-6-fluoro-1-indanone)

-

Preparation: Flame-dry a 50 mL round-bottom flask under inert atmosphere (N₂). Add 5,6-difluoro-1-indanone (1.0 mmol) and anhydrous K₂CO₃ (2.0 mmol).

-

Causality: K₂CO₃ is chosen as a mild, insoluble inorganic base that acts as an acid scavenger to neutralize the generated HF without causing unwanted aldol condensation of the indanone core.

-

-

Solvent Addition: Add 5 mL of anhydrous DMF.

-

Nucleophile Addition: Add morpholine (1.2 mmol) dropwise at room temperature via syringe.

-

Heating: Attach a reflux condenser and heat the mixture to 80 °C in an oil bath for 4 hours.

-

Causality: 80 °C provides sufficient thermal energy to overcome the activation barrier of the SNAr process while minimizing degradation or bis-substitution.

-

-

In-Process Control (IPC): Monitor the reaction via TLC (Hexanes:EtOAc 3:1).

-

Self-Validation: The product spot will be highly UV-active (254 nm) and significantly more polar (lower

) than the starting material due to the introduction of the amine moiety.

-

-

Workup: Cool to room temperature, quench with 20 mL of DI water, and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL).

-

Causality: Aqueous LiCl is highly effective at partitioning DMF into the aqueous phase, preventing solvent contamination in the final product.

-

-

Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

Protocol B: Thiol Substitution (Synthesis of 5-(Phenylthio)-6-fluoro-1-indanone)

-

Preparation: In a dry flask, combine 5,6-difluoro-1-indanone (1.0 mmol) and Cs₂CO₃ (1.5 mmol).

-

Solvent & Nucleophile: Add 5 mL of anhydrous DMSO, followed by thiophenol (1.1 mmol).

-

Causality: Thiols are highly nucleophilic; thus, a lower excess (1.1 eq) and a lower temperature (60 °C) are sufficient to drive the reaction to completion, preventing disulfide formation.

-

-

Heating & IPC: Stir at 60 °C for 2 hours. Validate completion via TLC.

-

Workup & Purification: Quench with water, extract with DCM, wash with brine, and purify via recrystallization from hot ethanol.

Analytical Self-Validation

To ensure the trustworthiness of the synthesized protocols, the regiochemistry must be analytically validated post-purification:

-

¹H NMR (CDCl₃): The starting material exhibits two distinct aromatic protons with complex multiplet splitting due to F-F and H-F coupling. In the product, the loss of one fluorine atom simplifies the spectrum. The C4 and C7 protons will appear as distinct doublets (coupling to the single remaining C6 fluorine). The absence of vicinal hydrogen-hydrogen coupling confirms the para-relationship of the remaining protons[2].

-

¹⁹F NMR (CDCl₃): The starting material shows two distinct fluorine signals. The product will show a single peak , definitively confirming mono-substitution.

References

-

Title: Asymmetric Glycolated Substitution for Enhanced Permittivity and Ecocompatibility of High-Performance Photovoltaic Electron Acceptor Source: JACS Au (ACS Publications) URL: [Link]

-

Title: 5,6-Difluoro-1-indanone Compound Summary Source: PubChem (National Center for Biotechnology Information) URL: [Link]

Sources

reduction of ketone in 4-bromo-5,6-difluoro-2,3-dihydro-1H-inden-1-one

This Application Note and Protocol details the reduction of 4-bromo-5,6-difluoro-2,3-dihydro-1H-inden-1-one (hereafter referred to as Substrate 1 ) to its corresponding alcohol, 4-bromo-5,6-difluoro-2,3-dihydro-1H-inden-1-ol .[1]

This guide prioritizes chemoselectivity (preserving the aryl bromide and fluoride moieties) and stereocontrol (generating the chiral alcohol, a frequent requirement in medicinal chemistry).[1]

Strategic Overview & Mechanistic Rationale

The reduction of Substrate 1 presents a specific chemoselective challenge: the presence of the C4-Bromine atom. Standard catalytic hydrogenation methods (e.g.,

Selection of Reducing Agents[2][3][4]

-

Sodium Borohydride (

): The gold standard for racemic synthesis.[1] It acts as a nucleophilic hydride source ( -

Ru-TsDPEN (Noyori Transfer Hydrogenation): The preferred method for asymmetric synthesis. Unlike direct hydrogenation, transfer hydrogenation uses formic acid or isopropanol as the hydrogen source, significantly reducing the risk of debromination while achieving high enantiomeric excess (

).[1]

Decision Matrix

The following workflow illustrates the decision logic for selecting the appropriate protocol:

Figure 1: Strategic decision tree for the reduction of halogenated indanones.

Protocol A: Racemic Reduction (Standard)

Objective: Efficient conversion to (±)-4-bromo-5,6-difluoro-2,3-dihydro-1H-inden-1-ol.[1] Scale: 10.0 g (Example).

Materials

| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5] | Amount | Role |

| Substrate 1 | ~247.0 | 1.0 | 10.0 g | Starting Material |

| Sodium Borohydride | 37.83 | 0.6* | 0.92 g | Reducing Agent |

| Methanol (MeOH) | 32.04 | Solvent | 100 mL | Protic Solvent |

| THF (Optional) | 72.11 | Co-solvent | 20 mL | Solubility Enhancer |

*Note: Theoretical stoichiometry is 0.25 equiv (1 mole

Step-by-Step Procedure

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar and internal thermometer, dissolve Substrate 1 (10.0 g) in MeOH (100 mL).

-

Critical Step: If solubility is poor at

, add THF (20 mL) to prevent precipitation of the starting material.[1]

-

-

Cooling: Cool the solution to

using an ice/water bath. -

Addition: Add

(0.92 g) portion-wise over 15 minutes.-

Safety: Evolution of

gas will occur. Ensure the vessel is vented (e.g., via a needle in the septum).[1] Do not seal the system.

-

-

Reaction: Stir at

for 30 minutes, then allow to warm to room temperature (-

Endpoint: Disappearance of the ketone peak.

-

-

Quenching: Cool back to

. Slowly add Saturated-

Caution: Vigorous bubbling will occur as excess borohydride is destroyed.

-

-

Workup:

-

Purification: The crude product is typically pure enough (>95%) for subsequent steps. If necessary, recrystallize from Hexane/EtOAc or purify via silica flash chromatography.[1]

Protocol B: Asymmetric Reduction (Enantioselective)

Objective: Synthesis of chiral (S)- or (R)-alcohol using Noyori Transfer Hydrogenation.[1] Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN].

Materials

| Reagent | Equiv.[2][3] | Role |

| Substrate 1 | 1.0 | Starting Material |

| Ru-Catalyst | 0.005 (0.5 mol%) | Chiral Catalyst |

| Formic Acid/TEA | 5:2 Azeotrope | Hydrogen Donor |

| Dichloromethane (DCM) | Solvent | Reaction Medium |

Step-by-Step Procedure

-

Inert Atmosphere: Flame-dry a Schlenk flask and purge with Nitrogen (

). -

Catalyst Prep: Add Substrate 1 (1.0 equiv) and RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%) to the flask.

-

Solvent Addition: Add degassed DCM (5 vol relative to substrate).

-

Reagent Addition: Add the Formic Acid/Triethylamine (5:2) complex (2.0 equiv of formate) via syringe.

-

Reaction: Stir at

for 12–24 hours.-

Note: Do not heat excessively (

) to avoid erosion of enantioselectivity.[1]

-

-

Workup:

-

Dilute with water.

-

Separate organic layer.

-

Wash with saturated

(to remove excess formic acid).[1] -

Dry and concentrate.

-

-

Analysis: Determine enantiomeric excess (

) via Chiral HPLC (e.g., Chiralcel OD-H or AD-H column).

Analytical Data & Quality Control

Expected Data Profile

-

Appearance: White to off-white solid.[6]

-

1H NMR (DMSO-d6, 400 MHz):

- ~5.0–5.2 ppm (m, 1H, CH -OH): The diagnostic benzylic proton.[1] In the ketone, this signal is absent.[1]

-

~5.5 ppm (d, 1H, -OH): Hydroxyl proton (exchangeable with

-

~1.8–2.8 ppm (m, 4H): Indane methylene protons (

- ~7.0–7.5 ppm (Ar-H): Aromatic proton signals will shift upfield slightly relative to the ketone due to loss of conjugation.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Conversion | Old | Use fresh reagent; ensure MeOH is dry.[1] |

| Debromination (M-Br peak) | Contamination with transition metals | Ensure no Pd residue is present in glassware; Avoid |

| Low ee (Protocol B) | Temperature too high | Maintain reaction at |

| Precipitation | Poor solubility of fluorinated scaffold | Add THF as a co-solvent (up to 20% v/v). |

References

-

General Indanone Reduction: Larock, R. C.[1] Comprehensive Organic Transformations. Wiley-VCH, 2nd Ed.[1] (Standard text for functional group interconversions).

-

Asymmetric Transfer Hydrogenation: Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102.[1] Link[1]

-

Chemoselectivity of Borohydrides: Ranu, B. C. (1995). Zinc Borohydride: A Reducing Agent with High Potential. Synlett, 1995(Spec Issue), 885-892.[1] (Discusses chemoselectivity in presence of halides).

-

Safety Data (4-bromo-5,6-difluoro-1-indanone): Fisher Scientific SDS. Link (Verified via search context).

Sources

- 1. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. Making sure you're not a bot! [oc-praktikum.de]

- 4. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents [patents.google.com]

- 5. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 6. 4-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one | 935681-01-9 [sigmaaldrich.com]

Application Note: Buchwald-Hartwig Amination of 4-bromo-5,6-difluoro-2,3-dihydro-1H-inden-1-one

Executive Summary: The Indanone Challenge

The scaffold 4-bromo-5,6-difluoro-2,3-dihydro-1H-inden-1-one represents a high-value intermediate in the synthesis of kinase inhibitors and modulators of the ubiquitin-proteasome system (e.g., cereblon binders). However, functionalizing the C4-position via Palladium-catalyzed cross-coupling presents a specific set of chemoselective challenges that standard "generic" protocols often fail to address.

This guide provides a scientifically grounded, optimized protocol for the Buchwald-Hartwig amination of this substrate. It prioritizes chemoselectivity —specifically avoiding defluorination (SNAr) and aldol condensation (enolization)—while ensuring high conversion of the sterically hindered C4-bromide.

Chemo-Structural Analysis & Mechanistic Strategy

Before initiating the reaction, it is critical to understand the electronic and steric environment of the substrate.

| Feature | Chemical Consequence | Strategic Mitigation |

| C1-Ketone | High acidity of | Use Weak Bases: Employ Carbonates (Cs |

| C5, C6-Difluoro | Strongly electron-withdrawing. Activates the ring for Nucleophilic Aromatic Substitution (SNAr), potentially displacing Fluorine instead of coupling at Bromine. | Catalytic Control: Use highly active Pd-catalysts to lower the energy barrier for oxidative addition at C-Br, allowing the reaction to proceed at temperatures below the threshold for SNAr. |

| C4-Bromide | Sterically hindered by the adjacent C3-methylene bridge (peri-like strain). | Ligand Selection: Requires bulky, electron-rich phosphines (e.g., BrettPhos, Xantphos) to facilitate oxidative addition and reductive elimination in a crowded space. |

Mechanistic Pathway & Competing Reactions

The following diagram illustrates the desired catalytic cycle versus the two primary failure modes: Fluorine displacement (SNAr) and Enolization.

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination showing the critical path (green) vs. failure modes (red).

Optimized Protocol: The "Carbonate Method"

This protocol uses BrettPhos or Xantphos with Cesium Carbonate . This combination is the industry standard for coupling enolizable ketones because Cs

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]

-

Substrate: 4-bromo-5,6-difluoro-2,3-dihydro-1H-inden-1-one (1.0 equiv)

-

Amine: 1.2 – 1.5 equiv (Primary or Secondary)

-

Catalyst Source: Pd

(dba) -

Ligand:

-

For Primary Amines:BrettPhos (Dicyclohexyl[3,6-dimethoxy-2',4',6'-triisopropyl[1,1'-biphenyl]-2-yl]phosphine)

-

For Secondary Amines:RuPhos or Xantphos

-

-

Base: Cs

CO -

Solvent: 1,4-Dioxane (Anhydrous, sparged with N

or Ar)

Step-by-Step Procedure

1. Pre-Complexation (Optional but Recommended)

Why: Generating the active catalyst species ex situ prevents the Pd precursor from clustering into inactive "palladium black" before entering the cycle.

-

In a vial, mix Pd

(dba) -

Heat at 60°C for 5 minutes until the solution turns from dark purple/red to a clear orange/brown. This confirms active catalyst formation.

2. Reaction Setup

-

Charge: To a reaction vial equipped with a magnetic stir bar, add:

-

4-bromo-5,6-difluoro-2,3-dihydro-1H-inden-1-one (1.0 equiv, e.g., 247 mg for 1 mmol scale).

-

Cs

CO

-

-

Purge: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles). Oxygen inhibition is a common failure mode for BrettPhos.

-

Solvent Addition: Add anhydrous 1,4-Dioxane (concentration 0.1 M to 0.2 M, e.g., 5–10 mL).

-

Amine Addition: Inject the Amine (1.2 equiv). Note: If the amine is a solid, add it in step 1.

-

Catalyst Injection: Syringe in the pre-formed catalyst solution from Step 1.

3. Execution

-

Heat: Place the vial in a heating block set to 80°C .

-

Caution: Do not exceed 100°C initially. Higher temperatures increase the risk of SNAr at the fluorine positions.

-

-

Monitor: Check progress via LC-MS at 2 hours and 6 hours.

-

Target: Disappearance of starting material (M+H 247/249).

-

Product: Appearance of M+H (247 - 79 + Amine_Mass).

-

4. Workup & Purification[1][2]

-

Filter: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove insoluble cesium salts and Pd residues.

-

Partition: Wash the filtrate with water (x2) and Brine (x1).

-

Dry & Concentrate: Dry over Na

SO -

Purification: Flash Column Chromatography.

-

Stationary Phase: Silica Gel.

-

Mobile Phase: Hexanes/Ethyl Acetate gradient. (The amino-indanone product is typically more polar than the bromo-starter but less polar than the dimer).

-

Troubleshooting & Critical Quality Attributes (CQA)

If the reaction fails or yields are low, use this diagnostic table to identify the root cause.

| Observation (LC-MS) | Diagnosis | Corrective Action |

| Starting Material Remains | Catalyst Deactivation | Increase catalyst loading to 5 mol%. Ensure rigorous O |

| De-brominated Product (M-Br+H) | Protodehalogenation | The reaction is "starved" of amine. Increase amine equivalents. Ensure solvent is strictly anhydrous. |

| Dimer Formation (2x Mass) | Aldol Condensation | The base is too strong or temperature too high. Switch from Cs |

| Fluorine Displacement (M-F+Amine) | SNAr Competition | Temperature is too high. Lower temperature to 60°C and extend reaction time. Use a more active catalyst (e.g., tBuBrettPhos ) to compensate for lower heat. |

References

-

General Buchwald-Hartwig Conditions for Ketones

- Wolfe, J. P.; Buchwald, S. L. "Palladium-Catalyzed Amination of Aryl Triflates, Bromides, and Chlorides." Journal of Organic Chemistry, 2000, 65, 1158–1174.

-

BrettPhos Ligand Specifics for Primary Amines

- Maitre, P.; et al. "BrettPhos-Palladium Catalyzed Synthesis of Primary Aryl Amines." Journal of the American Chemical Society, 2008, 130, 13552.

-

Base Sensitivity in Indanones (Analogous Glutarimide Data)

- "Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders." ACS Combinatorial Science, 2024. (Highlighting the use of weak bases or LHMDS for acidic alpha-protons).

-

Substrate Data

- 4-bromo-5,6-difluoro-2,3-dihydro-1H-inden-1-one Physical Properties & Safety.

Sources

Application Note: Strategic Synthesis of Fused Heterocycles from 4-Bromo-5,6-difluoro-1-indanone

Executive Summary & Strategic Value

The scaffold 4-bromo-5,6-difluoro-1-indanone represents a high-value "privileged structure" in modern drug discovery, particularly for kinase inhibitors (e.g., FGFR, VEGFR targets) and MDM2 antagonists.[1] Its value lies in its orthogonal reactivity :

-

The Ketone (C1) &

-Carbon (C2): Serve as the anchor for fusing heterocyclic rings (pyrazoles, pyrimidines).[1] -

The Aromatic Bromide (C4): A stable handle for late-stage Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

-

The Difluoro Motif (C5, C6): Modulates metabolic stability (blocking P450 oxidation sites) and lipophilicity, while electronically activating the ring.[1]

This application note provides validated protocols for converting this specific indanone into two critical fused heterocyclic systems: Indeno[1,2-c]pyrazoles and Indeno[1,2-d]pyrimidines .[1]

Scaffold Reactivity Analysis

Before initiating synthesis, the user must understand the electronic landscape of the starting material to avoid common pitfalls (e.g., regioisomeric mixtures or unwanted nucleophilic aromatic substitution).[1]

Electronic Activation & Risks

-

Acidity at C2: The electron-withdrawing nature of the fluorine atoms (via induction) increases the acidity of the

-protons at C2, facilitating condensation reactions but also increasing susceptibility to over-reaction (aldol polymerization).[1] -

Liability at C6: The Carbonyl (C1) is an electron-withdrawing group (EWG).[1] The Fluorine at C6 is para to this EWG. Consequently, C6 is activated for Nucleophilic Aromatic Substitution (

-

Critical Control: When using strong nucleophiles (hydrazines, amidines), reaction temperature must be controlled to favor carbonyl condensation over fluorine displacement.[1]

-

Visualizing the Reaction Landscape

Figure 1: Divergent synthetic pathways from the indanone core.[1] Note the competitive risk of

Protocol A: Synthesis of Fused Indeno[1,2-c]pyrazoles

This route creates a tricyclic system common in kinase inhibitors. The method utilizes a Claisen condensation followed by hydrazine cyclization.

Step 1: Formylation (Claisen Condensation)

Objective: Install a hydroxymethylene (or formyl) group at C2.[1]

-

Reagents: Ethyl formate (1.5 equiv), Sodium Hydride (60% dispersion, 1.2 equiv).[1]

-

Solvent: Anhydrous THF or Toluene.

-

Procedure:

-

Suspend NaH (1.2 eq) in anhydrous THF at 0°C under

. -

Add a solution of 4-bromo-5,6-difluoro-1-indanone (1.0 eq) and ethyl formate (1.5 eq) dropwise over 30 minutes.

-

Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Monitoring: TLC should show disappearance of starting material. The product often precipitates as the sodium enolate.

-

Workup: Quench carefully with ice-water. Acidify with 1N HCl to pH ~4. Extract with EtOAc. The product, 2-(hydroxymethylene)-4-bromo-5,6-difluoro-1-indanone , is often used directly in the next step without rigorous purification to prevent decomposition.[1]

-

Step 2: Cyclization

Objective: Formation of the pyrazole ring.[2]

-

Reagents: Hydrazine Hydrate (1.2 equiv) or Substituted Hydrazines (e.g., Methyl hydrazine).[1]

-

Procedure:

-

Dissolve the crude intermediate from Step 1 in Ethanol (0.1 M concentration).

-

Cool to 0°C (Critical to minimize

at C6). -

Add Hydrazine Hydrate (1.2 eq) dropwise.[1]

-

Stir at 0°C for 1 hour, then allow to warm to RT.

-

Optimization: If cyclization is slow, heat gently to 50°C. Avoid refluxing if possible to preserve the C6-Fluorine.

-

Isolation: Concentrate solvent. The product usually precipitates upon addition of cold water. Filter and recrystallize from EtOH/Water.

-

Data Specification (Expected):

-

1H NMR: Disappearance of the C2-CH2 signals. Appearance of a singlet pyrazole proton (~8.0 ppm).[1]

-

19F NMR: Two distinct signals for C5-F and C6-F (coupling patterns will change due to rigidification).

Protocol B: Synthesis of Fused Indeno[1,2-d]pyrimidines[1]

This protocol yields a "pyrimidine-fused" system, often used to mimic ATP in kinase binding pockets.

Step 1: Enaminone Formation

Objective: Create a reactive "push-pull" alkene at C2.

-

Reagent: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 – 2.0 equiv).[1]

-

Solvent: Toluene or neat (if scale permits).

-

Procedure:

-

Dissolve 4-bromo-5,6-difluoro-1-indanone in Toluene.

-

Heat to reflux (110°C) for 3–5 hours.

-

Mechanism: The active methylene at C2 attacks the acetal, eliminating MeOH.

-

Workup: Concentrate in vacuo. The residue is usually a yellow/orange solid (2-((dimethylamino)methylene)-4-bromo-5,6-difluoro-1-indanone ) and is used directly.[1]

-

Step 2: Cyclization with Guanidine

Objective: Close the pyrimidine ring.

-

Reagents: Guanidine Hydrochloride (1.5 eq), K2CO3 (2.0 eq) or NaOEt (2.0 eq).[1]

-

Solvent: Ethanol or DMF.

-

Procedure:

-

Suspend Guanidine HCl and Base in Ethanol. Stir for 30 mins to liberate the free base.

-

Add the Enaminone intermediate from Step 1.

-

Reflux for 6–12 hours.

-

Workup: Cool to RT. Pour into ice water. The fused pyrimidine typically precipitates.

-

Purification: Recrystallization from DMF/EtOH or flash chromatography (DCM/MeOH).[1]

-

Mechanism of Pyrimidine Formation

Figure 2: Stepwise mechanistic flow for the conversion of the indanone to the fused pyrimidine.

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Recommendation | Rationale |

| Temperature (Cyclization) | Keep < 60°C initially | High temperatures with amines promote |

| Base Selection | NaH (Step 1, Prot A) | Strong non-nucleophilic base required to deprotonate C2 without attacking the ring.[1] |

| Order of Operations | Heterocycle First, Coupling Second | Pd-catalysts can be poisoned by free hydrazines. Build the ring, then perform Suzuki coupling at the C4-Bromine. |

| Purification | Recrystallization | Column chromatography can sometimes cause "streaking" of polar heterocycles; precipitation is cleaner for these fused systems. |

References

-

Indanone Reactivity & Kinase Inhibitors

-

Synthesis and biological evaluation of 5-substituted 1,4-dihydroindeno[1,2-c]pyrazoles as multitargeted receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2007.[5]

-

-

General Synthesis of Fused Heterocycles from Indanones

-

Annulations involving 1-indanones to access fused- and spiro frameworks.[6] RSC Advances, 2022.

-

-

Use of DMF-DMA in Heterocyclic Synthesis

-

Fluorine Substitution Effects

-

Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Synlett, 2015.[7] (Provides context on handling fluorinated pyrazoles).

-

-

Safety Data (4-Bromo-1-indanone analogs)

- PubChem Compound Summary for 4-Bromo-1-indanone.

-

[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel candidates synthesis of indenopyrazole, indenoazine and indenothiophene, with anticancer and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. new.zodml.org [new.zodml.org]

- 5. Synthesis and biological evaluation of 5-substituted 1,4-dihydroindeno[1,2-c]pyrazoles as multitargeted receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. thieme-connect.de [thieme-connect.de]

Troubleshooting & Optimization

improving yield in synthesis of 4-bromo-5,6-difluoro-2,3-dihydro-1H-inden-1-one

Technical Support Center: Advanced Synthesis Guide Topic: Optimization of 4-bromo-5,6-difluoro-2,3-dihydro-1H-inden-1-one Ticket ID: IND-56DF-Br-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The "Deactivated Ring" Paradox

Welcome to the technical support hub for halogenated indanone synthesis. You are likely encountering low yields (below 40-50%) or significant tar formation during the cyclization of 3-(2-bromo-3,4-difluorophenyl)propanoic acid .[1]

The Core Problem: Your synthesis fights two opposing forces:

-

Electronic Deactivation: The two fluorine atoms at positions 3 and 4 of the phenyl ring strongly withdraw electron density, making the ring a poor nucleophile for the intramolecular Friedel-Crafts acylation.[1][2] This demands harsh conditions.[1][2]

-

Halogen Lability: The bromine atom is susceptible to cleavage (dehalogenation) or migration (scrambling) under the very high temperatures or strong Lewis acid conditions required to overcome the deactivation.[1][2]

This guide provides a protocol balanced to navigate this "sweet spot," moving away from standard Polyphosphoric Acid (PPA) melts toward a kinetic-controlled Acid Chloride method.[1]

Module 1: The Precursor Check (Garbage In, Tar Out)

Before attempting cyclization, validate your starting material: 3-(2-bromo-3,4-difluorophenyl)propanoic acid .[1]

-

Purity Requirement:

by HPLC. -

Critical Impurity: Residual solvent or moisture.[1][2] Thionyl chloride (